molecular formula C6H11Br2O3P B14702526 Bis(2-bromoethyl) ethenylphosphonate CAS No. 23851-03-8

Bis(2-bromoethyl) ethenylphosphonate

Cat. No.: B14702526
CAS No.: 23851-03-8
M. Wt: 321.93 g/mol
InChI Key: BYJKENQIMCYBEA-UHFFFAOYSA-N
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Description

Bis(2-bromoethyl) ethenylphosphonate: is an organophosphorus compound characterized by the presence of bromine, ethyl, and ethenyl groups attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromoethyl) ethenylphosphonate typically involves the reaction of ethenylphosphonic acid with 2-bromoethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:

Ethenylphosphonic acid+2-bromoethanolBis(2-bromoethyl) ethenylphosphonate+Water\text{Ethenylphosphonic acid} + 2\text{-bromoethanol} \rightarrow \text{this compound} + \text{Water} Ethenylphosphonic acid+2-bromoethanol→Bis(2-bromoethyl) ethenylphosphonate+Water

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Bis(2-bromoethyl) ethenylphosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

    Catalysts: Acidic or basic catalysts are often employed to facilitate the reactions.

    Solvents: Organic solvents, such as dichloromethane or ethanol, are used to dissolve the reactants and control the reaction environment.

Major Products Formed:

    Cycloalkenylphosphonates: Formed through Diels-Alder reactions with dienes.

    Substituted Phosphonates: Formed through substitution reactions with various nucleophiles.

Scientific Research Applications

Chemistry: Bis(2-bromoethyl) ethenylphosphonate is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex molecules and materials .

Biology and Medicine: The compound’s reactivity and functional groups make it a potential candidate for the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals.

Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties contribute to the development of advanced materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of bis(2-bromoethyl) ethenylphosphonate involves its interaction with various molecular targets. The bromine atoms and ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The phosphonate moiety can participate in coordination chemistry, interacting with metal ions and other electrophilic species .

Comparison with Similar Compounds

Uniqueness: Bis(2-bromoethyl) ethenylphosphonate is unique due to the combination of bromine, ethyl, and ethenyl groups attached to a phosphonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

23851-03-8

Molecular Formula

C6H11Br2O3P

Molecular Weight

321.93 g/mol

IUPAC Name

1-bromo-2-[2-bromoethoxy(ethenyl)phosphoryl]oxyethane

InChI

InChI=1S/C6H11Br2O3P/c1-2-12(9,10-5-3-7)11-6-4-8/h2H,1,3-6H2

InChI Key

BYJKENQIMCYBEA-UHFFFAOYSA-N

Canonical SMILES

C=CP(=O)(OCCBr)OCCBr

Origin of Product

United States

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